1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
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Overview
Description
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound with a unique structure that combines a butanediamine backbone with a pyridocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, including the formation of the pyridocarbazole core and subsequent attachment of the butanediamine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridocarbazole core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups through substitution reactions.
Coupling Reactions: Attachment of the butanediamine moiety via coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity to elicit specific cellular responses.
Pathway Modulation: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridocarbazole moiety.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A derivative with additional methyl groups.
Uniqueness
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a butanediamine backbone with a pyridocarbazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
74861-69-1 |
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Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)butane-1,4-diamine |
InChI |
InChI=1S/C21H24N4O/c1-13-15-7-10-24-21(23-9-4-3-8-22)18(15)12-17-16-11-14(26-2)5-6-19(16)25-20(13)17/h5-7,10-12,25H,3-4,8-9,22H2,1-2H3,(H,23,24) |
InChI Key |
HPYCAZXBOZKZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCN |
Origin of Product |
United States |
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